molecular formula C19H22N6O3 B2474224 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide CAS No. 2034332-86-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

Cat. No. B2474224
CAS RN: 2034332-86-8
M. Wt: 382.424
InChI Key: XLILNDGPTHLUOW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, a morpholine ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, oxadiazole, and morpholine rings would give the molecule a rigid, cyclic structure. The electron-donating and withdrawing properties of these rings could also influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazole, oxadiazole, and morpholine rings, as well as the amide group. These functional groups could participate in a variety of chemical reactions, such as nucleophilic substitutions or electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Scientific Research Applications

Fluorescent Probes and Photoluminescent Materials

The compound’s synthesis involves cyclocondensation using vitamin B₁ as a catalyst, resulting in 1,3,5-trisubstituted-1H-pyrazoles. These compounds exhibit fluorescence properties and can be used as photoluminescent materials. Specifically, when an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), the resulting 1,3,5-trisubstituted-1H-pyrazole shows varying colors from orange-red to cyan in different solvents . Additionally, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for detecting Ag⁺ ions.

Medicinal Applications

Pyrazoline derivatives, including compounds related to our target molecule, have been explored for their medicinal properties. Notably:

Textile Industry Applications

Triarylpyrazoline compounds, including those related to our compound, have been employed as fluorescent whitening agents in the textile industry .

High-Tech Fields

In recent years, these compounds have found applications as laser dyes and fluorescent probes in high-tech fields, showcasing their versatility and relevance in cutting-edge technologies .

CDK1/Cdc2 Inhibitors

While not directly related to our compound, it’s worth noting that other pyrazole derivatives have been designed and synthesized as CDK1/Cdc2 inhibitors, potentially impacting cell cycle regulation and cancer therapy .

Regioselective Nucleophilic Aromatic Substitution

Another related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was synthesized via a three-step procedure, including a highly regioselective nucleophilic aromatic substitution. This highlights the compound’s potential in synthetic chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein or enzyme in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its chemical properties, potential biological activities, and possible applications in fields such as medicine or materials science .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-25-13-15(11-21-25)18-22-17(28-23-18)12-20-19(26)14-3-5-16(6-4-14)24-7-9-27-10-8-24/h3-6,11,13H,2,7-10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLILNDGPTHLUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

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